molecular formula C17H13ClN2O4S B14171252 N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 712296-57-6

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide

Cat. No.: B14171252
CAS No.: 712296-57-6
M. Wt: 376.8 g/mol
InChI Key: OBXQETUFCMEOQY-UHFFFAOYSA-N
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Description

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a furan ring, a sulfonamide group, and a chlorophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide typically involves the reaction of 3-chlorophenylsulfonamide with 4-aminophenylfuran-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Indole derivatives such as indole-3-acetic acid

Comparison: N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide is unique due to its combination of a furan ring, sulfonamide group, and chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while indole derivatives are known for their biological activity, the presence of the sulfonamide group in this compound provides additional hydrogen bonding capabilities, enhancing its potential as an enzyme inhibitor.

Properties

CAS No.

712296-57-6

Molecular Formula

C17H13ClN2O4S

Molecular Weight

376.8 g/mol

IUPAC Name

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H13ClN2O4S/c18-12-3-1-4-14(11-12)20-25(22,23)15-8-6-13(7-9-15)19-17(21)16-5-2-10-24-16/h1-11,20H,(H,19,21)

InChI Key

OBXQETUFCMEOQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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